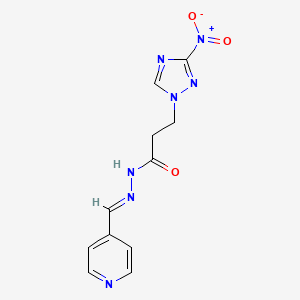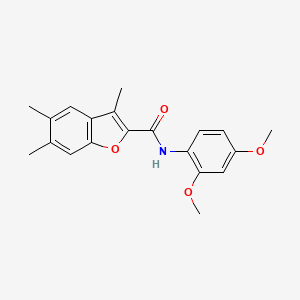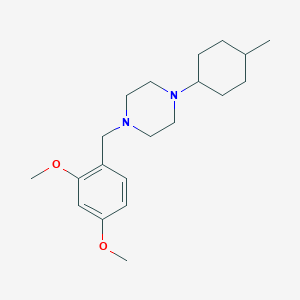
3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of 3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets, including enzymes, receptors, and DNA. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of bacterial proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide have been extensively studied. The compound has been shown to modulate various biochemical pathways, including oxidative stress, inflammation, and cell signaling. It also exhibits physiological effects such as reducing tumor growth, inhibiting microbial growth, and suppressing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide in lab experiments include its potent biological activities, ease of synthesis, and low toxicity. However, the compound also has some limitations, including its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide. These include the development of more efficient synthesis methods, the evaluation of its potential as a drug candidate for the treatment of various diseases, and the identification of its cellular targets and mechanism of action. Further studies are also needed to investigate its potential side effects and toxicity in vivo.
Conclusion:
In conclusion, 3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide is a promising compound with potential applications in various areas of scientific research. Its potent biological activities, ease of synthesis, and low toxicity make it a promising candidate for drug development. However, further studies are needed to fully understand its mechanism of action, cellular targets, and potential side effects.
Synthesemethoden
The synthesis of 3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide involves the condensation of 4-pyridinecarboxaldehyde with 3-nitro-1H-1,2,4-triazole-5(4H)-one followed by the reaction with propanohydrazide. The reaction is carried out under reflux conditions using a suitable solvent such as ethanol or methanol. The yield of the compound can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide has potential applications in various areas of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit anticancer, antimicrobial, antifungal, and antiviral activities. The compound has also been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
3-(3-nitro-1,2,4-triazol-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7O3/c19-10(15-14-7-9-1-4-12-5-2-9)3-6-17-8-13-11(16-17)18(20)21/h1-2,4-5,7-8H,3,6H2,(H,15,19)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZIQVNWNYNTRV-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=NNC(=O)CCN2C=NC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=N/NC(=O)CCN2C=NC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]propanehydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-ethoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5799836.png)
![N-[2-(aminocarbonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5799843.png)

![N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide](/img/structure/B5799847.png)
![N-cycloheptyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5799865.png)

![2-[2-(dimethylamino)vinyl]-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B5799875.png)

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-morpholinecarboxamide](/img/structure/B5799885.png)
![6-chloro-1,3-benzodioxole-5-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5799906.png)

![2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B5799923.png)